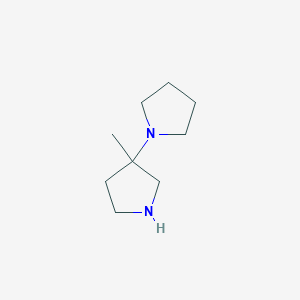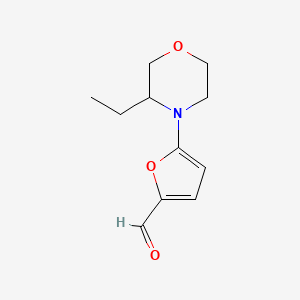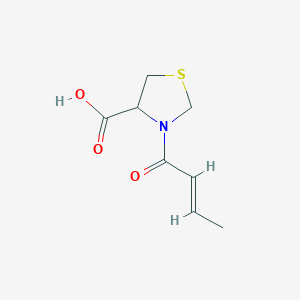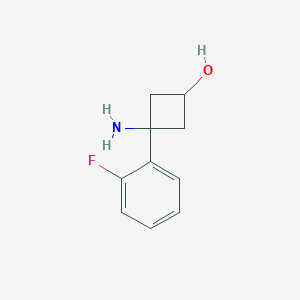![molecular formula C14H21ClO B13176867 {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene is a chemical compound with the molecular formula C14H21ClO It is characterized by a benzene ring substituted with a chlorinated, dimethylated pentyl group linked through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene typically involves the reaction of 5-chloro-4,4-dimethylpentanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chlorinated group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloride: Similar in structure but lacks the chlorinated, dimethylated pentyl group.
Chlorobenzene: Contains a chlorine atom on the benzene ring but lacks the ether linkage and the pentyl group.
Benzyl alcohol: Contains a hydroxyl group instead of the chlorinated, dimethylated pentyl group
Uniqueness
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene is unique due to its specific combination of a chlorinated, dimethylated pentyl group and an ether linkage to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C14H21ClO |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
(5-chloro-4,4-dimethylpentoxy)methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,12-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
Clave InChI |
IVCGBGCDOPYUBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCOCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)


![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)

![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)

![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)


![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)

